molecular formula C25H27ClN2O3 B2938076 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 890605-36-4

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2938076
CAS No.: 890605-36-4
M. Wt: 438.95
InChI Key: LSJSTZRULOBPQL-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps, starting with the reaction of 4-chlorophenylpiperazine with appropriate reagents to introduce the phenoxy groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand in biological assays to study receptor interactions.

  • Medicine: It has potential therapeutic applications, possibly as a drug candidate for various conditions.

  • Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol exerts its effects involves binding to specific molecular targets. The compound may interact with receptors or enzymes, leading to a cascade of biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol

  • Trazodone Related Compound C

Uniqueness: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is unique in its specific arrangement of chlorophenyl and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O3/c26-20-9-11-21(12-10-20)28-15-13-27(14-16-28)18-22(29)19-30-24-7-4-8-25(17-24)31-23-5-2-1-3-6-23/h1-12,17,22,29H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJSTZRULOBPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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